molecular formula C7H8ClN3 B7723263 (3-Cyanoanilino)azanium;chloride

(3-Cyanoanilino)azanium;chloride

Cat. No.: B7723263
M. Wt: 169.61 g/mol
InChI Key: OLRXCKFWRROJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Cyanoanilino)azanium;chloride is a chemical compound that consists of a cyano group attached to an aniline moiety, which is further protonated to form an azanium ion The chloride ion acts as a counterion to balance the charge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyanoanilino)azanium;chloride typically involves the reaction of 3-cyanoaniline with hydrochloric acid. The reaction conditions often include:

    Reactants: 3-cyanoaniline and hydrochloric acid

    Solvent: Water or an organic solvent like ethanol

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete protonation

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with controlled temperature and pressure conditions to optimize yield and purity. The process may include:

    Continuous Stirred Tank Reactors (CSTR): For continuous production

    Purification Steps: Filtration, crystallization, and drying to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

(3-Cyanoanilino)azanium;chloride can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form different functional groups.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or amides

    Reduction: Amines

    Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

(3-Cyanoanilino)azanium;chloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Cyanoanilino)azanium;chloride involves its interaction with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The protonated aniline moiety can interact with negatively charged sites on biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloroanilino)azanium;chloride
  • (3-Methoxyanilino)azanium;chloride
  • (3-Nitroanilino)azanium;chloride

Uniqueness

(3-Cyanoanilino)azanium;chloride is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3-cyanoanilino)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-5-6-2-1-3-7(4-6)10-9;/h1-4,10H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRXCKFWRROJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N[NH3+])C#N.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.